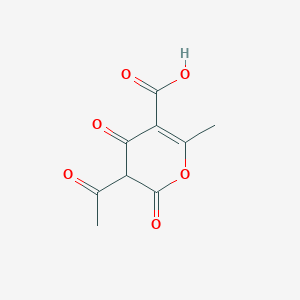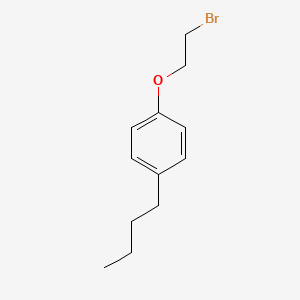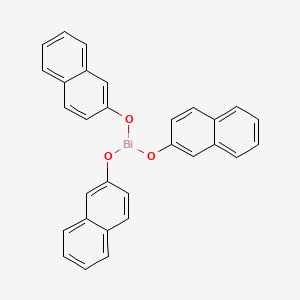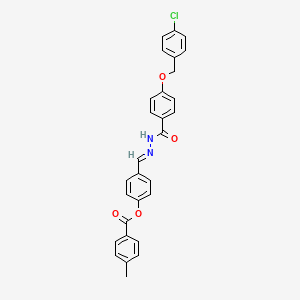
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2h-pyran-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid is a chemical compound with a complex structure that includes a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of glucose and piperidine in ethanol under an inert atmosphere, followed by the addition of acetic acid and further heating. The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and recrystallized from hexane to obtain the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ide
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activities, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
5422-16-2 |
|---|---|
Formule moléculaire |
C9H8O6 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
5-acetyl-2-methyl-4,6-dioxopyran-3-carboxylic acid |
InChI |
InChI=1S/C9H8O6/c1-3(10)5-7(11)6(8(12)13)4(2)15-9(5)14/h5H,1-2H3,(H,12,13) |
Clé InChI |
ZVTPLASNCIDWSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(C(=O)O1)C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)

![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)

![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)




![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
